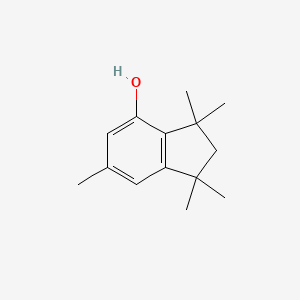
1,1,3,3,6-Pentamethylindan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,6-Pentamethylindan-4-ol is an organic compound with the molecular formula C14H22O It is a derivative of indan, characterized by the presence of five methyl groups and a hydroxyl group attached to the indan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethylindan-4-ol typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
1,1,3,3,6-Pentamethylindan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,3,3,6-Pentamethylindan-4-one.
Reduction: Formation of 1,1,3,3,6-Pentamethylindane.
Substitution: Formation of various substituted indan derivatives depending on the substituent introduced.
科学的研究の応用
1,1,3,3,6-Pentamethylindan-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1,1,3,3,6-Pentamethylindan-4-ol depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.
類似化合物との比較
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar structure but lacks the hydroxyl group.
1,1,3,3,5-Pentamethyl-4,6-dinitroindane: Contains nitro groups instead of a hydroxyl group.
2,3,3,5,6-Pentamethylindane: Different methylation pattern on the indan ring.
Uniqueness
1,1,3,3,6-Pentamethylindan-4-ol is unique due to the specific positioning of its methyl groups and the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
53718-28-8 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1,1,3,3,6-pentamethyl-2H-inden-4-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10-12(11(15)7-9)14(4,5)8-13(10,2)3/h6-7,15H,8H2,1-5H3 |
InChIキー |
KNNNLBDLVODXDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(CC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






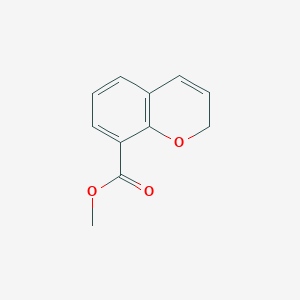



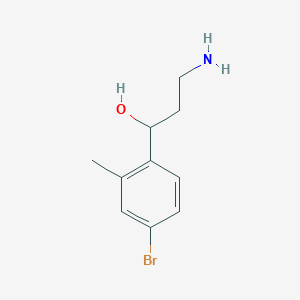
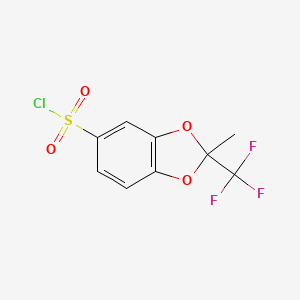

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
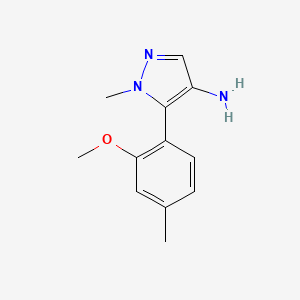
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
